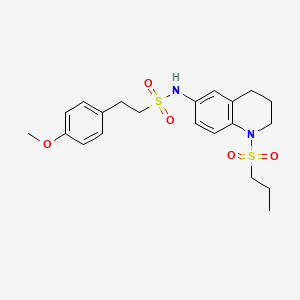
2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-14-30(26,27)23-13-4-5-18-16-19(8-11-21(18)23)22-29(24,25)15-12-17-6-9-20(28-2)10-7-17/h6-11,16,22H,3-5,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQRXGIZBFADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-methoxyphenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (CAS Number: 1021039-94-0) is a complex organic molecule with potential therapeutic applications. Its structure includes a methoxyphenyl group and a propylsulfonyl moiety linked to a tetrahydroquinoline framework. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 452.6 g/mol. Its structural characteristics contribute to its biological activity and potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.6 g/mol |
| CAS Number | 1021039-94-0 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity :
- In vitro Studies : In laboratory settings, this compound has shown effectiveness against various cancer cell lines, including melanoma and prostate cancer. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
- Case Study : A study highlighted the synthesis of analogs that demonstrated improved antiproliferative activity in the low nanomolar range compared to earlier compounds . This suggests that structural modifications can enhance efficacy.
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties :
- Testing Against Pathogens : Initial assays have indicated that it may inhibit the growth of certain bacterial strains. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications in the methoxy and sulfonamide groups can significantly alter biological activity:
- Methoxy Group : The presence of the methoxy group enhances lipophilicity, improving cellular uptake.
- Sulfonamide Moiety : This group is often associated with improved binding affinity to target enzymes or receptors involved in disease pathways.
Future Directions
Further research is warranted to explore:
- In vivo Efficacy : Animal models should be employed to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level will provide insights into its pharmacodynamics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


